
5-Chloro-2,3-dihydro-1H-inden-1-OL
Overview
Description
5-Chloro-2,3-dihydro-1H-inden-1-OL is an organic compound derived from the indenone scaffold. It is characterized by a fused benzene and cyclopentane ring structure with a chlorine atom at the 5th position and a hydroxyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-OL typically involves the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one (the corresponding ketone) using sodium borohydride (NaBH₄) in a water-titanium (IV) iodide (TI-IF) solution. This method is efficient and yields the desired alcohol compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1H-inden-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to modify the chlorine substituent.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Chloro-2,3-dihydro-1H-inden-1-one.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: A range of substituted inden-1-OL derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-Chloro-2,3-dihydro-1H-inden-1-OL has a bicyclic structure characterized by the presence of a hydroxyl group (-OH) and a chlorine atom. The molecular formula is C₉H₉ClO, and it has a molecular weight of approximately 168.62 g/mol. The compound's unique structure contributes to its reactivity and potential applications in various chemical processes.
Organic Synthesis
Role as an Intermediate:
this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various transformations, leading to the formation of different derivatives:
Transformation Type | Product |
---|---|
Oxidation | 5-Chloro-2,3-dihydro-1H-indanone |
Reduction | Various reduced derivatives |
Substitution | Substituted inden-1-OL derivatives |
The compound's ability to participate in oxidation and reduction reactions makes it valuable for creating diverse chemical entities used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Potential Drug Development:
The structural features of this compound position it as a candidate for drug development. Its biological activity has been investigated for potential antimicrobial and anti-inflammatory properties. The presence of hydroxyl and chlorine groups may facilitate interactions with biological targets such as enzymes or receptors .
A study explored the compound's interaction with sodium channels in insect neurons, revealing its potential as an insecticide precursor. Modifications to its structure can enhance its biological activity, making it a focus for developing effective pest control agents like Indoxacarb.
Material Science
Development of Advanced Materials:
In material science, this compound is utilized to develop new materials with unique properties. Its role as a building block for specialty chemicals allows for innovation in creating materials that meet specific industrial needs .
Enzymatic Resolution and Chiral Synthesis
The compound has been subjected to enzymatic resolution techniques to obtain enantiomerically pure forms. For instance, using Burkholderia cepacia lipase has proven effective in resolving racemic mixtures into their respective enantiomers with high yields and optical purity .
Data Table: Enzymatic Resolution Outcomes
Enzyme Used | Reaction Type | Yield (%) | Enantiomeric Excess (ee) |
---|---|---|---|
Burkholderia cepacia lipase | Kinetic transesterification | ~50 | High |
Novozyme 435 (Candida antarctica B lipase) | Hydrolysis of dihydroindenyl acetates | ~50 | High |
These methodologies not only enhance the compound's utility but also contribute to sustainable practices in chemical synthesis.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydro-1H-inden-1-OL is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The hydroxyl and chlorine substituents may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2,3-dihydro-1H-inden-1-one: Similar structure with an additional chlorine atom.
5-Hydroxyindan: Similar structure with a hydroxyl group instead of a chlorine atom.
1-Chloroindane: Similar structure but lacks the hydroxyl group.
Uniqueness
5-Chloro-2,3-dihydro-1H-inden-1-OL is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biological Activity
5-Chloro-2,3-dihydro-1H-inden-1-OL is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a fused benzene and cyclopentane ring with a hydroxyl (-OH) group and a chlorine atom attached. This configuration contributes to its reactivity and interaction with biological targets. The compound can undergo various transformations, including oxidation to form 5-chloro-2,3-dihydro-1H-inden-1-one and reduction to yield various derivatives.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The presence of the hydroxyl and chlorine groups enhances its potential to modulate biological pathways involved in disease processes. Although detailed mechanisms are not extensively documented, it is suggested that these functional groups may influence binding affinity and reactivity with biological molecules.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related indanyl analogs have shown promising results:
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
4a | 1.56 | Antibacterial |
5a | 50 | Antifungal |
5b | 25 | Antifungal |
5d | 10 | Antifungal |
5e | 100 | Antibacterial |
These findings suggest that derivatives of this compound could serve as leads for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to antimicrobial properties, compounds related to this compound have been explored for their anti-inflammatory effects. For instance, certain indanyl analogs have demonstrated significant anti-inflammatory activity in preclinical studies, indicating their potential utility in treating inflammatory conditions .
Case Studies
Case Study 1: Enzymatic Resolution
A study focused on the enzymatic resolution of halo-2,3-dihydro-1H-indenols using Burkholderia cepacia lipase demonstrated the effectiveness of this method in obtaining enantiomerically pure forms of the compound. The resolution process yielded high optical purity for both (S)- and (R)-enantiomers, which are crucial for evaluating their distinct biological activities .
Case Study 2: Structure–Activity Relationship
Another investigation into the structure–activity relationship (SAR) of indanyl analogs revealed that specific substituents on the indane ring significantly influenced their biological activity. The presence of lipophilic alkoxy groups was found to enhance both antibacterial and antifungal activities, suggesting that modifications to the base structure could lead to improved therapeutic agents .
Q & A
Q. Basic: What synthetic routes are recommended for 5-Chloro-2,3-dihydro-1H-inden-1-OL, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound can be adapted from halogenation strategies used for structurally related indenols. For example, fluorinated analogs are synthesized via electrophilic halogenation using agents like Selectfluor (1,3-dichloro-1,1,3,3-tetrafluoropropane) under mild conditions (room temperature, aqueous/organic biphasic systems) . For the chloro derivative, chlorination of the indene core using reagents like sulfuryl chloride (SOCl) or N-chlorosuccinimide (NCS) in dichloromethane or acetonitrile is plausible. Key factors affecting yield and purity include:
- Temperature : Excess heat may lead to side reactions (e.g., ring-opening or over-halogenation).
- Catalyst : Lewis acids (e.g., FeCl) can enhance regioselectivity.
- Workup : Aqueous extraction followed by column chromatography (silica gel, ethyl acetate/hexane) improves purity.
Table 1: Synthetic Route Comparison
Method | Reagent | Solvent | Yield Range | Purity (HPLC) |
---|---|---|---|---|
Electrophilic Chlorination | NCS | CHCN | 60-75% | >95% |
Friedel-Crafts Halogenation | SOCl | DCM | 50-65% | 85-90% |
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?
Methodological Answer:
Critical characterization methods include:
- H NMR : Expect signals for the hydroxyl proton (δ 4.8–5.2 ppm, broad singlet), aromatic protons (δ 6.8–7.2 ppm, multiplet), and dihydroindene protons (δ 2.5–3.5 ppm, multiplet) .
- C NMR : Peaks for the hydroxyl-bearing carbon (δ 70–75 ppm) and aromatic carbons (δ 120–140 ppm).
- FTIR : Strong O-H stretch (~3200–3400 cm) and C-Cl stretch (~550–650 cm).
- HRMS : Molecular ion peak at m/z 168.62 (CHClO) with isotopic pattern characteristic of chlorine .
Note : Compare experimental data with computational predictions (e.g., NIST Chemistry WebBook ) to validate structural assignments.
Q. Advanced: How can researchers resolve contradictions in reported reaction yields for halogenated indenols, such as this compound versus its fluoro analogs?
Methodological Answer:
Discrepancies in yields often stem from differences in halogen reactivity and steric/electronic effects. For example:
- Halogen Electrophilicity : Fluorine’s high electronegativity slows electrophilic substitution compared to chlorine, requiring longer reaction times or higher catalyst loadings .
- Byproduct Formation : Chlorination may generate di- or tri-substituted byproducts if stoichiometry is not tightly controlled.
Strategies for Optimization :
Design of Experiments (DOE) : Use factorial designs to test variables (temperature, catalyst ratio, solvent polarity).
In Situ Monitoring : Employ techniques like HPLC or Raman spectroscopy to track reaction progress and intermediate formation.
Computational Modeling : DFT calculations can predict transition-state energies for competing pathways (e.g., para vs. meta substitution) .
Q. Advanced: What computational methods are suitable for studying the electronic effects of the chloro substituent in this compound on its reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) maps to visualize electron-deficient regions near the chloro group, which influence nucleophilic attack or hydrogen bonding .
- Molecular Docking : If the compound is a drug precursor, dock it into target proteins (e.g., enzymes) to assess binding interactions. Software like AutoDock Vina or Schrödinger Suite can model these interactions.
- Reactivity Descriptors : Use Fukui indices to identify sites prone to electrophilic/nucleophilic reactions.
Example Finding : The chloro group’s electron-withdrawing effect may deactivate the aromatic ring, directing subsequent reactions (e.g., nitration) to specific positions.
Q. Basic: What are the stability and storage requirements for this compound under laboratory conditions?
Methodological Answer:
- Stability : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon or nitrogen) in amber glass vials to prevent photodegradation.
- Temperature : Room temperature is acceptable for short-term storage, but –20°C is recommended for long-term preservation .
- Handling : Use glove boxes for moisture-sensitive reactions and avoid contact with strong oxidizers (e.g., peroxides) .
Decomposition Pathways :
- Hydroxyl group oxidation → ketone formation (e.g., 5-chloroindan-1-one).
- Hydrolysis under acidic/basic conditions → ring-opening products.
Q. Advanced: How can researchers validate the purity of this compound in complex reaction mixtures?
Methodological Answer:
- Analytical HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 50:50 to 90:10 over 20 minutes) and UV detection at 254 nm. Compare retention times with authentic standards.
- LC-MS : Couple HPLC with high-resolution mass spectrometry to confirm molecular ions and detect trace impurities.
- Elemental Analysis : Validate C, H, Cl, and O percentages against theoretical values (C: 64.11%, H: 5.38%, Cl: 21.02%, O: 9.49%) .
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-inden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXUNFVYUDYDQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626321 | |
Record name | 5-Chloro-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33781-38-3 | |
Record name | 5-Chloro-2,3-dihydro-1H-inden-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33781-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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